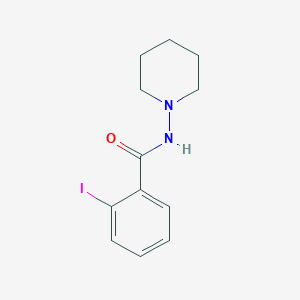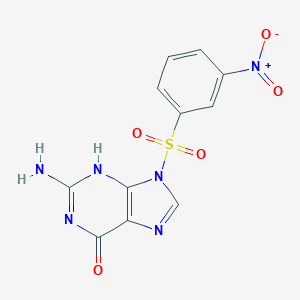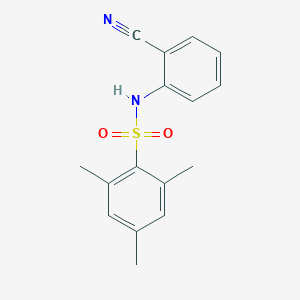![molecular formula C20H22N3O4PS B290300 methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290300.png)
methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate is a complex organic compound with a unique structure that includes a benzodiazaphosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with a suitable phosphinic acid derivative. The final step involves esterification with methyl acetate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar ester structure but with a bromine substituent.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate: Contains a benzyl and imidazolidine moiety.
Uniqueness
methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate is unique due to its benzodiazaphosphinine ring, which imparts distinct chemical properties and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C20H22N3O4PS |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2λ5-benzodiazaphosphinin-1-yl]acetate |
InChI |
InChI=1S/C20H22N3O4PS/c1-3-21-20(29)28(26)22(14-18(24)27-2)17-12-8-7-11-16(17)19(25)23(28)13-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3,(H,21,29) |
InChI Key |
QZUPSOKVACLRGP-UHFFFAOYSA-N |
SMILES |
CCNC(=S)P1(=O)N(C(=O)C2=CC=CC=C2N1CC(=O)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CCNC(=S)P1(=O)N(C(=O)C2=CC=CC=C2N1CC(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)

![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
